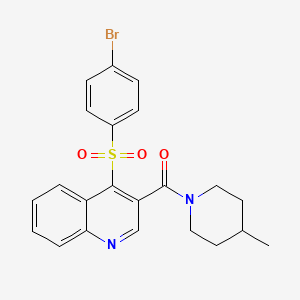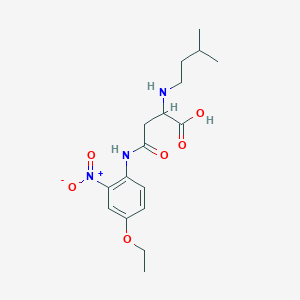
3-amino-4-(butylamino)-N,N-diethylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-amino-4-(butylamino)-N,N-diethylbenzene-1-sulfonamide” is a chemical compound with the molecular formula C14H25N3O2S and a molecular weight of 299.43 . It is used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 25 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 299.43 . More detailed physical and chemical properties are not available in the current literature.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
Sulfonamides, including structures similar to 3-amino-4-(butylamino)-N,N-diethylbenzene-1-sulfonamide, play a pivotal role in medicinal chemistry. They are integral to the design of sulfonamide antibacterials, which inhibit tetrahydropteroic acid synthetase by acting as an isostere of the carboxylic acid group of the natural substrate, 4-aminobenzoic acid. This functional group is essential for antibacterial activity, showcasing the importance of the sulfonamide group in the development of new drugs. The review by Kalgutkar et al. (2010) highlights this application and addresses misconceptions related to sulfonamide hypersensitivity, emphasizing the group's safety and versatility in drug design (Kalgutkar, Jones, & Sawant, 2010).
Analytical Chemistry
In the realm of analytical chemistry, sulfonamide derivatives have been utilized in the development of highly sensitive enzyme-linked immunosorbent assays (ELISAs) for detecting sulfonamide antibiotics in milk samples. The study by Adrián et al. (2009) demonstrates the creation of broad specificity antibodies for sulfonamide antibiotics, which could accurately measure sulfapyridine levels in milk, underscoring their potential for monitoring food safety (Adrián, Font, Diserens, Sánchez-Baeza, & Marco, 2009).
Environmental Science
Sulfonamides, due to their widespread use, have raised concerns regarding environmental contamination and the propagation of antibiotic resistance. Research on microbial strategies to eliminate sulfonamide antibiotics has revealed novel degradation pathways. For instance, Ricken et al. (2013) discovered that Microbacterium sp. strain BR1 degrades sulfamethoxazole through ipso-hydroxylation, followed by fragmentation, releasing sulfite and other decomposition products. This study provides insights into bioremediation approaches for removing sulfonamides from the environment (Ricken, Corvini, Cichocka, Parisi, Lenz, Wyss, Martínez-Lavanchy, Müller, Shahgaldian, Tulli, Kohler, & Kolvenbach, 2013).
Eigenschaften
IUPAC Name |
3-amino-4-(butylamino)-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2S/c1-4-7-10-16-14-9-8-12(11-13(14)15)20(18,19)17(5-2)6-3/h8-9,11,16H,4-7,10,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTYVNKWRFHFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(3,4-dimethoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2918622.png)
![5-Bromo-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2918624.png)





![[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2918635.png)
![3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2918636.png)
![5-chloro-2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2918639.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acrylamide](/img/structure/B2918642.png)
![N-(3-acetylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2918643.png)